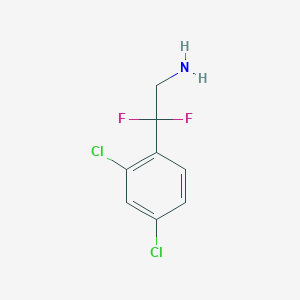

Fmoc-Arg(pbf)-H

Descripción general

Descripción

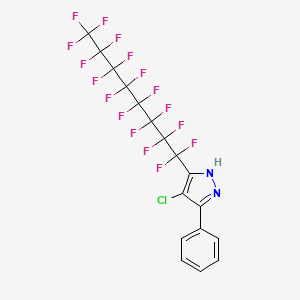

Fmoc-Arg(Pbf)-OH is the standard reagent for coupling arginine into peptide sequences . It is used in the synthesis of peptide acids containing a C-terminal arginine amino-acid residue by Fmoc SPPS .

Synthesis Analysis

A method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent has been developed . The strategy involves carrying out in situ activation. Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in NBP are added to peptidyl-resin, allowed to reach 45 °C, then half the DIC is added and left for 30 min, followed by the other half and some extra Fmoc-Arg(Pbf)-OH .Molecular Structure Analysis

The molecular formula of Fmoc-Arg(Pbf)-OH is C₃₄H₄₀N₄O₇S . Its molar mass is 648.78 g/mol .Chemical Reactions Analysis

The poor performance of Fmoc-Arg(Pbf)-OH in peptide synthesis is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and often the concomitant formation of the corresponding des-Arg peptides .Physical And Chemical Properties Analysis

Fmoc-Arg(Pbf)-OH is a white to off-white powder . Its melting point is greater than 65 °C .Aplicaciones Científicas De Investigación

Peptide Synthesis Enhancement

Fmoc-Arg(Pbf)-H is extensively used to enhance peptide synthesis. A study by Cupido et al. (2005) demonstrates its utility in achieving high yields in solid phase peptide synthesis (SPPS), specifically by using nitrosating agents for temporary guanidino-protecting groups (Cupido et al., 2005). Similarly, de la Torre et al. (2020) found that using N-butylpyrrolidinone (NBP) as a solvent in SPPS improves the incorporation of Fmoc-Arg(Pbf)-OH, overcoming challenges related to its high viscosity and aiding in the efficient synthesis of peptides (de la Torre et al., 2020).

Optimization in Peptide Synthesis

Research by Hong Yong-yu (2006) highlights the synthesis optimization of Fmoc-Arg(Pbf)-OH, focusing on improving yield and quality by altering the phase-transfer catalysis and salt formation processes (Hong Yong-yu, 2006). Shen Shu-bao (2012) further investigated the condensation reactions involving Fmoc-Arg(Pbf)-OH, achieving high yields through optimized reaction strategies and solvent systems (Shen Shu-bao, 2012).

Microwave-Assisted Synthesis

The use of microwave irradiation in the synthesis process, specifically with Fmoc-Arg(Pbf)-OH, has been shown to significantly improve yields. Shen Shu-bao (2009) demonstrated that microwave irradiation enhances the coupling reaction of Fmoc-Arg(Pbf)-OH in the solid phase synthesis of leuprorelin (Shen Shu-bao, 2009).

Synthesis of Antitumor Peptides

O. Pingkai (2007) utilized Fmoc-Arg(Pbf)-OH in the solid-phase synthesis of the antitumor peptide AP-9, indicating its importance in the production of therapeutic peptides (O. Pingkai, 2007).

Minimization of Side Reactions

Research by Fields and Fields (1993) explored the use of Fmoc-Arg(Pbf)-OH in minimizing side-chain protecting group scavenger use following Fmoc-based solid-phase synthesis, contributing to cleaner peptide synthesis processes (Fields & Fields, 1993).

Impurity Identification in Peptide Synthesis

Studies by Hlebowicz et al. (2005, 2008) identified new impurities in Fmoc-protected amino acid derivatives, including Fmoc-Arg(Pbf)-OH. This research is crucial for ensuring the purity and efficacy of peptides synthesized for pharmaceutical applications (Hlebowicz et al., 2005), (Hlebowicz et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,18,23,29H,10-11,16-17,19H2,1-5H3,(H,37,40)(H3,35,36,38)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXUIYIKSSZLQR-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(pbf)-H | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)

![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)

![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)